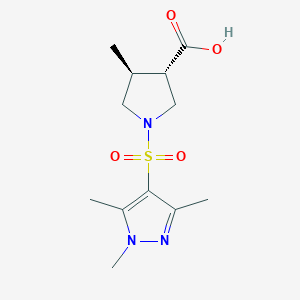
1-(1-Carboxyethyl)-3-benzoylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Carboxyethyl)-3-benzoylthiourea, also known as CBET, is a chemical compound that has been widely used in scientific research due to its unique properties. CBET has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
1-(1-Carboxyethyl)-3-benzoylthiourea works by inhibiting the activity of a group of enzymes called matrix metalloproteinases (MMPs). MMPs are involved in a variety of physiological processes, including tissue remodeling, wound healing, and immune response. By inhibiting MMP activity, 1-(1-Carboxyethyl)-3-benzoylthiourea can reduce inflammation and prevent the spread of cancer cells.
Biochemical and Physiological Effects:
1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. Additionally, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(1-Carboxyethyl)-3-benzoylthiourea has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities and has a long shelf life, making it a cost-effective option for researchers. However, 1-(1-Carboxyethyl)-3-benzoylthiourea is not very water-soluble, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(1-Carboxyethyl)-3-benzoylthiourea. One area of interest is the development of 1-(1-Carboxyethyl)-3-benzoylthiourea-based drugs for the treatment of inflammatory diseases and cancer. Additionally, researchers are interested in exploring the neuroprotective properties of 1-(1-Carboxyethyl)-3-benzoylthiourea and its potential for the treatment of neurological disorders. Finally, there is potential for the development of new synthesis methods for 1-(1-Carboxyethyl)-3-benzoylthiourea that could improve its solubility and make it easier to use in laboratory experiments.
Conclusion:
In conclusion, 1-(1-Carboxyethyl)-3-benzoylthiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. 1-(1-Carboxyethyl)-3-benzoylthiourea has potential applications in the treatment of inflammatory diseases, cancer, and neurological disorders, and there is significant interest in exploring its potential for drug development.
Synthesis Methods
1-(1-Carboxyethyl)-3-benzoylthiourea can be synthesized through a multi-step process that involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate to form the final product, 1-(1-Carboxyethyl)-3-benzoylthiourea. This process has been optimized to produce high yields of 1-(1-Carboxyethyl)-3-benzoylthiourea with minimal impurities.
Scientific Research Applications
1-(1-Carboxyethyl)-3-benzoylthiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-Carboxyethyl)-3-benzoylthiourea has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-(benzoylcarbamothioylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(10(15)16)12-11(17)13-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPOBPEKRSEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=S)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzoylcarbamothioyl)amino] propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)





![(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B6633064.png)



![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)